molecular formula C10H12N2O B13207800 3-(1-Amino-2-methoxyethyl)benzonitrile

3-(1-Amino-2-methoxyethyl)benzonitrile

Cat. No.: B13207800
M. Wt: 176.21 g/mol
InChI Key: VRQTVZNPCDOWSI-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methoxyethyl)benzonitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost. Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methoxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.

Scientific Research Applications

3-(1-Amino-2-methoxyethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methoxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group.

    3-Aminobenzonitrile: Contains an amino group but lacks the methoxy group.

    2-Methoxybenzonitrile: Contains a methoxy group but lacks the amino group.

Uniqueness

3-(1-Amino-2-methoxyethyl)benzonitrile is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(1-amino-2-methoxyethyl)benzonitrile

InChI

InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-3-8(5-9)6-11/h2-5,10H,7,12H2,1H3

InChI Key

VRQTVZNPCDOWSI-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC(=C1)C#N)N

Origin of Product

United States

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